molecular formula C17H20N2 B11801399 2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine

2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine

Cat. No.: B11801399
M. Wt: 252.35 g/mol
InChI Key: POHOSRLWZRWRET-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine is a compound that features a pyrrolidine ring, a benzyl group, and a methylpyridine moiety.

Chemical Reactions Analysis

2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

2-(1-Benzylpyrrolidin-2-yl)-6-methylpyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-14-7-5-10-16(18-14)17-11-6-12-19(17)13-15-8-3-2-4-9-15/h2-5,7-10,17H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHOSRLWZRWRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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